molecular formula C19H21BrN6O6 B010570 Disperse blue 291 CAS No. 56548-64-2

Disperse blue 291

Cat. No.: B010570
CAS No.: 56548-64-2
M. Wt: 509.3 g/mol
InChI Key: QRKGKRSGMAWUMO-UHFFFAOYSA-N
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Description

Chemical Identity: Disperse Blue 291 (CAS 56548-64-2) is a brominated azo dye with the IUPAC name N-[2-[(E)-(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)-4-methoxyphenyl]acetamide. Its molecular formula is C₁₉H₂₁BrN₆O₆, and it has a molecular weight of 509.31 g/mol .

Synthesis and Applications:
The synthesis involves sequential reactions, including nitration, bromination, and coupling of intermediates such as p-nitroanisole and diallylamine. Post-processing techniques like ball milling, high-pressure homogenization, and reprecipitation are critical for achieving ultrafine particles (D₅₀ ≤ 112 nm) to enhance dyeing efficiency on polyester fabrics .

Properties

IUPAC Name

N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)-4-methoxyphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN6O6/c1-5-24(6-2)16-9-14(21-11(3)27)15(10-18(16)32-4)22-23-19-13(20)7-12(25(28)29)8-17(19)26(30)31/h7-10H,5-6H2,1-4H3,(H,21,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKGKRSGMAWUMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6069117
Record name N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(diethylamino)-4-methoxyphenyl)acetamide
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Molecular Weight

509.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56548-64-2, 1093135-35-3
Record name N-[2-[2-(2-Bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)-4-methoxyphenyl]acetamide
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Record name C.I. Disperse Blue 2
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Record name Acetamide, N-[2-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)-4-methoxyphenyl]-
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Record name N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(diethylamino)-4-methoxyphenyl)acetamide
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Record name N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]acetamide
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Preparation Methods

Reaction Scheme

The diazo component is prepared via nitration and bromination of substituted anilines. Patent CN108929556A details a scalable approach:

2-Bromo-4,6-dinitroaniline+HNO2H2SO4Diazonium salt[1]\text{2-Bromo-4,6-dinitroaniline} + \text{HNO}2 \xrightarrow{\text{H}2\text{SO}_4} \text{Diazonium salt} \quad

Critical Process Parameters

ParameterOptimal RangeEffect on Yield
Sulfuric acid strength72–85% (w/w)Prevents premature decomposition
Temperature-10°C to 0°CMinimizes side reactions
Molar ratio (Aniline:HNO₂)1:1.01–1.05Ensures complete diazotization

Industrial implementations use jacketed reactors with brine cooling to maintain subzero temperatures. Excess nitrous acid is quenched with sulfamic acid (NH2SO3H\text{NH}_2\text{SO}_3\text{H}) post-reaction.

Coupling Reaction with N,N-Diethylaminoacetanilide

Mechanism

The diazonium salt couples with the tertiary amine-containing component via electrophilic aromatic substitution:

Diazonium salt+Coupling componentpH 4–6Azo dye[1][2]\text{Diazonium salt} + \text{Coupling component} \xrightarrow{\text{pH 4–6}} \text{Azo dye} \quad

Industrial Process Flow

  • Diazonium salt preparation : 915 kg 2-bromo-4,6-dinitroaniline reacted with 40% nitrosyl sulfuric acid (1224 kg) in 75% H₂SO₄ at -5–0°C for 5 hr.

  • Coupling :

    • Add 1197 kg coupling component (65% purity)

    • Maintain at -1°C with ice/water mixture

    • Reaction time: 2 hr.

Yield : ~95% (HPLC purity).

Post-Synthesis Processing

Purification Steps

  • Filtration : Hot water (50°C) washing removes residual sulfuric acid.

  • Drying : Spray drying produces free-flowing powder.

Dispersing Agent Formulation

Agent TypeConcentration (wt%)Function
Nonylphenol ethoxylate0.3–0.5%Prevents particle aggregation
Lignosulfonate1.2–1.8%Enhances aqueous dispersion

Quality Control and Characterization

Key Analytical Metrics

ParameterSpecificationMethod
Chromaticity (λ_max)580–590 nmUV-Vis
Melting point205–210°CDSC
Particle size (D50)0.8–1.2 μmLaser diffraction

Fastness Performance

TestRating (AATCC)
Light fastness4–5
Wash fastness4–5
Sublimation (180°C)4

Scale-Up Considerations

Environmental Impact

  • Bromine recovery : >90% achieved via ion exchange from filtrates.

  • COD reduction : Ozonation decreases effluent COD by 65–70%.

Recent Advances in Synthesis

Continuous Flow Reactors

  • Benefits :

    • 30% reduction in reaction time

    • 15% higher yield vs. batch processes

  • Challenges : Fouling of microchannels by precipitated intermediates.

Industrial Applications

Textile Dyeing

  • Polyester : 2–4% owf (on weight of fabric) at 130°C.

  • Blends : Compatible with one-bath dyeing of polyester/cellulose mixes.

Specialty Uses

  • LCD color filters : Requires ultra-high purity (>99.5%).

  • 3D printing resins : 0.01–0.03% load for blue tinting.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized derivatives, amines, and substituted aromatic compounds .

Scientific Research Applications

Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]- has several scientific research applications:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed in staining techniques for visualizing biological tissues and cells.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Widely used in the textile industry for dyeing fabrics.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The azo bond in the compound can undergo reduction, leading to the formation of amines that can interact with biological molecules. The compound’s hydrophobic nature allows it to partition into lipid membranes, affecting cellular processes .

Comparison with Similar Compounds

Key Properties :

  • Solubility : Disperses in aqueous media with surfactants.
  • Lightfastness : Exhibits moderate resistance to UV degradation, with binding energy changes observed in XPS studies under UV exposure .
  • Regulatory Status: Not listed under ZDHC MRSL restricted substances, unlike Disperse Blue 26 or Disperse Orange 1 .

Comparison with Structurally Similar Disperse Dyes

Structural Analogues

The table below compares Disperse Blue 291 with three closely related disperse dyes:

Compound This compound Disperse Blue 333 Disperse Blue 291G Disperse Blue 124
CAS Number 56548-64-2 67846-62-2 51868-46-3 61951-51-7
Molecular Formula C₁₉H₂₁BrN₆O₆ C₂₀H₂₃ClN₆O₇ C₂₁H₂₁BrN₆O₆ C₁₈H₁₄N₄O₅
Substituents Bromo, dinitro, diethylamino Chloro, dinitro, ethylamino Bromo, dinitro, diallylamino Anthraquinone backbone
Molecular Weight 509.31 g/mol 518.90 g/mol 547.34 g/mol 366.33 g/mol
Primary Use Polyester dyeing Polyester/nylon blends Polyester dyeing Acetate and polyester fabrics
Particle Size (D₉₀) ≤184 nm (post-recipitation) N/A N/A N/A

Substitution Trends

  • Chloro vs. Bromo : Disperse Blue 333 (chloro-substituted) offers cost advantages but lower lightfastness compared to this compound .
  • Safer Alternatives: Anthraquinone derivatives (e.g., Disperse Blue 124) are recommended for reduced environmental impact but lack the color depth of brominated azo dyes .

Biological Activity

Disperse Blue 291 (DB291) is a synthetic azo dye widely used in the textile industry. This compound has raised concerns regarding its biological activity, particularly its genotoxicity and mutagenicity. This article reviews the existing literature on the biological effects of DB291, highlighting key findings from various studies, including data tables and case studies.

Chemical Structure and Properties

This compound is classified as an azo dye, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). The chemical structure can be represented as follows:

  • Chemical Formula : C₁₅H₁₄BrN₃O₄
  • CAS Number : 56548-64-2

Genotoxicity and Mutagenicity

Numerous studies have investigated the genotoxic and mutagenic effects of DB291. These studies primarily focus on its impact on mammalian cells and model organisms.

Key Findings from Research

  • Genotoxic Effects in Mice : A study conducted on male Swiss mice demonstrated that oral administration of DB291 resulted in an increased frequency of micronucleated polychromatic erythrocytes (MNPCEs) at a dose of 50 mg/kg body weight. However, no significant primary DNA damage or changes in gene expression were observed at this dosage .
  • Cytotoxicity in HepG2 Cells : Research involving the human hepatic cell line HepG2 revealed that exposure to DB291 led to a significant increase in comet tail length and a rise in micronucleus frequency at concentrations starting from 400 µg/ml. Additionally, cell viability decreased with increasing concentrations of the dye, indicating cytotoxic effects .
  • Comet Assay Results : The comet assay, used to measure DNA damage, showed that DB291 induced primary DNA damage in HepG2 cells, supporting its classification as a genotoxic agent .
  • Gene Expression Analysis : Changes in the expression of genes related to apoptosis (BAX, BCL2) were evaluated in leukocytes from treated animals, although specific alterations were not consistently reported across studies .

Case Study 1: Environmental Impact

A case study highlighted the environmental implications of DB291 when released into aquatic systems through industrial effluents. The study emphasized the potential for DB291 to contaminate drinking water sources and affect local biota due to its persistent nature and toxicity .

Case Study 2: Biodegradation Approaches

Research explored various methods for degrading DB291 in wastewater treatment settings. Techniques such as using coal fly ash modified into zeolite showed promise for effectively removing azo dyes from wastewater, including DB291, thus mitigating its environmental impact .

Table 1: Summary of Genotoxicity Studies on this compound

Study ReferenceModel OrganismDose/ConcentrationKey Findings
Swiss Mice50 mg/kgIncreased MNPCEs; no primary DNA damage
HepG2 Cells400-1000 µg/mlIncreased comet tail length; decreased cell viability
HepG2 CellsVariousInduced DNA damage; cytotoxic effects observed

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Disperse Blue 291, and how do reaction conditions influence yield and purity?

  • Methodology : Use controlled experiments to vary parameters (e.g., temperature, catalyst concentration, solvent polarity) and monitor outcomes via HPLC or UV-Vis spectroscopy. Compare yields using gravimetric analysis and purity via mass spectrometry. Statistical tools like ANOVA can identify significant variables .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural and functional properties?

  • Methodology : Employ FT-IR and NMR for functional group identification, UV-Vis for absorbance profiling, and HPLC-MS for molecular weight and fragmentation analysis. Cross-validate results with computational modeling (e.g., DFT) to confirm structural assignments .

Q. How can researchers ensure safe handling and disposal of this compound in laboratory settings?

  • Methodology : Follow OSHA/NIOSH guidelines for PPE (gloves, goggles, lab coats) and ventilation. Use toxicity data from acute exposure studies (e.g., OECD Test Guidelines 423) to design waste neutralization protocols, such as photodegradation or enzymatic treatment .

Advanced Research Questions

Q. What mechanisms underlie the photodegradation of this compound in aqueous systems, and how do environmental factors modulate these pathways?

  • Methodology : Conduct controlled photolysis experiments under UV/visible light, varying pH, dissolved oxygen, and catalyst presence (e.g., TiO₂). Use LC-MS to identify intermediates and propose degradation pathways via kinetic modeling (pseudo-first-order rate constants) .

Q. How can contradictory data on the ecotoxicological effects of this compound be resolved across different model organisms?

  • Methodology : Perform meta-analysis of existing LC₅₀/EC₅₀ values, accounting for species sensitivity distributions (SSDs) and test conditions (e.g., exposure duration, temperature). Validate findings with standardized assays (e.g., Daphnia magna acute toxicity tests) under controlled lab conditions .

Q. What computational approaches best predict the adsorption behavior of this compound onto textile fibers or environmental matrices?

  • Methodology : Apply molecular docking simulations (e.g., AutoDock Vina) to study dye-fiber interactions. Validate predictions with experimental adsorption isotherms (Langmuir/Freundlich models) and surface characterization (SEM-EDS) .

Q. How do structural modifications of this compound alter its dyeing efficiency and fastness properties?

  • Methodology : Synthesize derivatives via functional group substitution (e.g., sulfonation, halogenation). Assess color strength (K/S values) and wash/light fastness using ISO 105-C06 and AATCC 16 standards. Correlate results with DFT-calculated electronic properties .

Methodological Guidelines

  • Data Contradiction Analysis : Use sensitivity analysis to identify outliers in datasets. Triangulate findings with complementary techniques (e.g., combine HPLC with fluorescence spectroscopy for degradation studies) .
  • Experimental Reprodubility : Document protocols per FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw data in repositories like Deep Blue Data with metadata on instrumentation and calibration .
  • Statistical Rigor : Apply non-parametric tests (e.g., Kruskal-Wallis) for non-normal distributions. Use software like R or Python’s SciPy for advanced regression analysis .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Disperse blue 291
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.